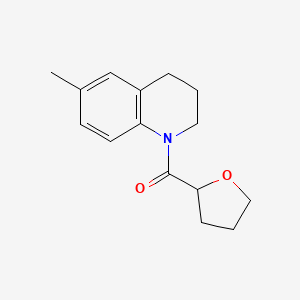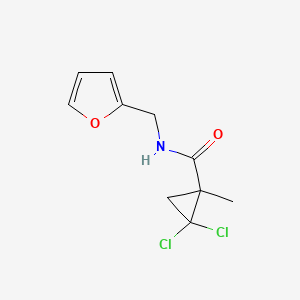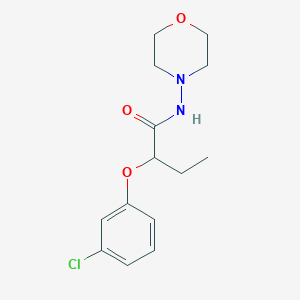![molecular formula C18H20N2O2S B4179853 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide
Descripción general
Descripción
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide, also known as MPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPT is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids.
Mecanismo De Acción
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide selectively inhibits FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. The exact mechanism of action of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is still being studied, but it is believed to enhance the activity of the endocannabinoid system.
Biochemical and Physiological Effects:
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids have been shown to have various physiological effects such as pain modulation, appetite regulation, and immune function. 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, it is important to note that FAAH inhibition can lead to the accumulation of other fatty acid amides, which may have off-target effects. Additionally, 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has a relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of pain and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide and its effects on the endocannabinoid system. Other potential applications of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide include its use as a tool for studying the role of endocannabinoids in various physiological processes and its use in the development of new drugs targeting the endocannabinoid system.
Conclusion:
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selective inhibition of FAAH makes it a useful tool for studying the endocannabinoid system, and it has been investigated for its potential use in the treatment of pain, anxiety, depression, and other neurological disorders. Further research is needed to fully understand the mechanism of action of 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide and its effects on the endocannabinoid system.
Aplicaciones Científicas De Investigación
5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. FAAH inhibition has been shown to increase levels of endocannabinoids, which are involved in various physiological processes such as pain modulation, appetite regulation, and immune function. 5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide has been investigated for its potential use in the treatment of pain, anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
5-methyl-N-[4-(piperidine-1-carbonyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13-11-15(12-23-13)17(21)19-16-7-5-14(6-8-16)18(22)20-9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFIJYQZQGXIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B4179772.png)

![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzoxadiazole hydrochloride](/img/structure/B4179783.png)

![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B4179791.png)
![N-[3-(aminocarbonyl)-2-thienyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179793.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)

![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4179827.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)
